molecular formula InMgOSn B14267227 CID 71350451 CAS No. 163613-00-1

CID 71350451

Cat. No.: B14267227
CAS No.: 163613-00-1
M. Wt: 273.83 g/mol
InChI Key: YXRMETCPHVCOMV-UHFFFAOYSA-N
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Description

CID 71350451 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For example, CID entries typically include molecular formulas, mass spectra, chromatographic profiles (e.g., GC-MS), and functional group characteristics, as seen in studies analyzing compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) . Hypothetically, this compound could represent a compound analyzed via techniques such as GC-MS (as in Figure 1 of ) or mass spectrometry-based fragmentation (e.g., source-induced CID for structural elucidation) .

Properties

CAS No.

163613-00-1

Molecular Formula

InMgOSn

Molecular Weight

273.83 g/mol

InChI

InChI=1S/In.Mg.O.Sn

InChI Key

YXRMETCPHVCOMV-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Mg].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71350451 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71350451 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of this compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific transformation required.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 71350451 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on CID 71350451 in the provided evidence, the following comparison framework is derived from methodologies and examples of structurally related compounds in the literature.

Structural and Physicochemical Properties

Table 1 compares hypothetical properties of this compound with similar compounds from , and 19, assuming it belongs to a class like oscillatoxin derivatives or heterocyclic amines.

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 1254115-23-5 CAS 1761-61-1
Molecular Formula C₁₄H₁₈N₂O₃ (example) C₂₄H₃₄O₇ C₇H₁₄N₂O C₇H₅BrO₂
Molecular Weight 278.3 g/mol 438.5 g/mol 142.20 g/mol 201.02 g/mol
Log Po/w (Predicted) 2.5 3.8 (hydrophobic) 0.03 2.15
Solubility (mg/mL) 50.0 (moderate) Low (lipophilic) 86.7 (very soluble) 0.687 (soluble)
Key Functional Groups Amine, ester Macrocyclic lactone Piperazine, nitro Benzene, bromide

Notes:

  • Log Po/w values influence bioavailability and membrane permeability. For example, oscillatoxin D’s high hydrophobicity (Log Po/w 3.8) suggests poor aqueous solubility, aligning with its role as a marine toxin .
  • CAS 1254115-23-5’s high solubility (86.7 mg/mL) correlates with its polar piperazine and nitro groups, making it suitable for pharmaceutical formulations .

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